molecular formula C18H15F3N4O3 B2709676 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea CAS No. 1024068-67-4

1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea

Cat. No.: B2709676
CAS No.: 1024068-67-4
M. Wt: 392.338
InChI Key: FLRKPTLGOOCCPF-UHFFFAOYSA-N
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Description

The compound 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea is a urea derivative featuring:

  • A 1H-indol-3-yl group linked via an acetyl-amino moiety.
  • A 4-(trifluoromethoxy)phenyl substituent on the urea core. This structure combines the aromatic indole system, known for its role in bioactive molecules, with a trifluoromethoxy group that enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O3/c19-18(20,21)28-13-7-5-12(6-8-13)23-17(27)25-24-16(26)9-11-10-22-15-4-2-1-3-14(11)15/h1-8,10,22H,9H2,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRKPTLGOOCCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NNC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea typically involves a multi-step process. One common method includes the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency .

Mechanism of Action

The mechanism of action of 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain kinases involved in cell proliferation, leading to its anticancer effects . The trifluoromethoxyphenyl group enhances the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Research Findings and Implications

Soluble Epoxide Hydrolase (sEH) Inhibition

  • TPPU and related urea derivatives are established sEH inhibitors, leveraging the 4-(trifluoromethoxy)phenyl group for hydrophobic interactions with the enzyme’s active site . The target compound’s indole-acetyl group could introduce steric or electronic effects that alter binding kinetics.

Aspartate Aminotransferase (AAT) Inhibition

  • The ethyl-linked indole-urea analogue () shows moderate AAT inhibition (IC50 = 63,000 nM).

Stability and Degradation

  • highlights that the choice of sEH-binding moieties (e.g., t-TUCB vs. TPPU) influences proteolysis-targeting chimera (PROTAC) stability. The indole-acetyl group in the target compound could affect its susceptibility to enzymatic degradation compared to piperidine-based analogues.

Biological Activity

1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea, often referred to as a phenylurea derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by an indole moiety, which is known for its diverse biological properties, and a trifluoromethoxy-substituted phenyl group, which contributes to its pharmacokinetic profile.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18F3N3O3\text{C}_{15}\text{H}_{18}\text{F}_3\text{N}_3\text{O}_3

The biological activity of this compound largely stems from its ability to inhibit specific enzymes and modulate various biochemical pathways. Notably, it has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play critical roles in inflammation and vascular function.

1. Anti-inflammatory Effects

Research indicates that the compound exhibits significant anti-inflammatory properties. It modulates inflammatory responses by inhibiting sEH, leading to increased levels of EETs, which possess anti-inflammatory effects. In vivo studies have shown that administration of the compound reduces markers of inflammation in animal models, suggesting its potential therapeutic application in inflammatory diseases .

2. Antitumor Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown notable activity against melanoma and pancreatic cancer cells, with IC50 values indicating effective inhibition of tumor growth. The mechanism appears to involve induction of apoptosis and cell cycle arrest .

3. Neuroprotective Properties

The neuroprotective effects of this compound have also been explored. It has been shown to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative conditions such as Alzheimer's disease. Animal studies indicate improved cognitive function following treatment with the compound .

Research Findings and Case Studies

StudyFindingsMethodology
Morisseau et al., 2013Identified as a potent sEH inhibitor with low nanomolar Ki (0.9 nM)In vitro enzyme assays
Liu et al., 2014Demonstrated anti-inflammatory effects in rat modelsIn vivo inflammation models
MDPI Study, 2020Showed significant cytotoxicity against melanoma cellsCell viability assays

Pharmacokinetics

Pharmacokinetic studies have indicated that the compound has favorable absorption characteristics, with a moderate half-life and high oral bioavailability. These properties are crucial for its potential clinical applications. The metabolites identified in urine suggest metabolic stability and a predictable pharmacokinetic profile, enhancing its suitability for further development .

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